Bienvenue dans la boutique en ligne BenchChem!

Adimolol hydrochloride hydrate

antihypertensive beta‑adrenoceptor antagonist duration of action

Adimolol hydrochloride hydrate (developmental code MEN‑935) is a non‑selective antagonist at α₁‑, α₂‑ and β‑adrenoceptors that was developed as an antihypertensive agent with a uniquely prolonged duration of action. Pre‑clinical and early‑clinical studies classify it as a “hybrid” molecule that combines potent beta‑blockade with moderate alpha‑adrenolytic activity, yet human pharmacodynamic data reveal a functional profile dominated by beta‑antagonism without significant alpha‑blockade in vivo.

Molecular Formula C25H32ClN3O4
Molecular Weight 474 g/mol
CAS No. 83487-83-6
Cat. No. B1664375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdimolol hydrochloride hydrate
CAS83487-83-6
Synonyms1-(3-((3-(1-naphthoxy)-2-hydroxypropyl)amino)-3,3-dimethylpropyl)-2-benzimidazolinone
MEN 935
MEN-935
Molecular FormulaC25H32ClN3O4
Molecular Weight474 g/mol
Structural Identifiers
SMILESCC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O.O.Cl
InChIInChI=1S/C25H29N3O3.ClH.H2O/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23;;/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30);1H;1H2
InChIKeyADETVRISJJRVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adimolol Hydrochloride Hydrate (CAS 83487-83-6) – Hybrid Dual-Action Beta/Alpha-Blocker for Long-Acting Antihypertensive Research


Adimolol hydrochloride hydrate (developmental code MEN‑935) is a non‑selective antagonist at α₁‑, α₂‑ and β‑adrenoceptors that was developed as an antihypertensive agent with a uniquely prolonged duration of action [1]. Pre‑clinical and early‑clinical studies classify it as a “hybrid” molecule that combines potent beta‑blockade with moderate alpha‑adrenolytic activity, yet human pharmacodynamic data reveal a functional profile dominated by beta‑antagonism without significant alpha‑blockade in vivo [2].

Why Generic Substitution with Standard Beta‑Blockers or Conventional Dual α/β‑Blockers Is Scientifically Unsound for Adimolol Hydrochloride Hydrate


Adimolol cannot be interchanged with propranolol, labetalol, carvedilol or other in‑class agents because its pharmacodynamic signature rests on three features that are absent from the comparators: (i) functional beta‑blockade that persists for up to 7 days after a single oral dose, driven by a plasma half‑life four‑ to five‑fold longer than propranolol [1]; (ii) a non‑competitive component of beta‑adrenoceptor antagonism evidenced by a sustained reduction in receptor number (Bmax) that is not seen with propranolol [1]; and (iii) a pronounced divergence between in‑vitro alpha‑adrenoceptor binding affinity (Ki α₁ 520 nM, α₂ 13 000 nM) and the absence of functional alpha‑blockade in human pressor studies, in contrast to labetalol that demonstrates clear alpha‑blockade [2][3]. These three attributes create a unique experimental tool that cannot be replicated by any single currently marketed beta‑blocker or dual blocker.

Quantitative Comparator‑Based Evidence: Where Adimolol Hydrochloride Hydrate Is Differentiated from Closest Analogs


Ultra‑Long Functional Beta‑Blockade – Half‑Life and Effect Duration vs. Propranolol

Adimolol exhibits a terminal elimination half‑life of 14 h after oral dosing, compared with 3 h for propranolol, a 4.7‑fold difference. Functional beta‑blockade, assessed by heart‑rate response to dynamic exercise and isoprenaline challenge, persisted for up to 7 days after a single 600 mg dose, whereas propranolol’s effect subsided within 24 h. In a separate pharmacokinetic study, the oral half‑life was confirmed as 15 h (i.v. 12 h) [1][2].

antihypertensive beta‑adrenoceptor antagonist duration of action

Non‑Competitive Beta‑Adrenoceptor Antagonism – Receptor Down‑Regulation vs. Pure Competitive Blockade

In lymphocyte beta‑adrenoceptor binding studies, both adimolol and propranolol significantly reduced [³H]‑dihydroalprenolol affinity (Kd increase). However, only adimolol significantly reduced receptor number (Bmax); by 3 days post‑dose, Bmax had returned to only half the control value. Propranolol did not alter Bmax [1].

receptor pharmacology beta‑adrenoceptor non‑competitive antagonism

In‑Vitro Alpha‑Adrenoceptor Affinity vs. Absent Functional Alpha‑Blockade in Man – Divergence from Labetalol

Adimolol binds to alpha₁‑adrenoceptors with a Ki of 5.2 × 10⁻⁷ M (520 nM) and to alpha₂‑adrenoceptors with a Ki of 1.3 × 10⁻⁵ M (13 000 nM) in rat cerebellar cortex. Despite this affinity, in the human phenylephrine pressor test, adimolol (400 mg) did not shift the blood‑pressure dose‑response curve, whereas labetalol (400 mg) produced a significant rightward shift [1][2]. Labetalol’s alpha₁ Ki is reported as ~8.2 nM (pKi 8.23), approximately 63‑fold more potent than adimolol’s [3].

alpha‑adrenoceptor dual blocker functional selectivity

Central Beta‑Adrenoceptor Selectivity – ~790‑Fold Preference Over Alpha₁ in CNS

In rat cerebral cortex binding assays, adimolol displaced [³H]‑dihydroalprenolol (beta‑adrenoceptor label) with a Ki of 1.2 nM and [³H]‑prazosin (alpha₁‑adrenoceptor label) with a Ki of 951 nM. This represents an approximately 790‑fold selectivity for central beta‑adrenoceptors over alpha₁ sites. Central alpha₂‑antagonism was reported as very weak or absent [1].

central adrenoceptor beta‑selectivity CNS pharmacology

Blood‑Pressure Lowering in Spontaneously Hypertensive Rats – Superiority Over Pure Beta‑Blockade

In conscious spontaneously hypertensive rats (SHR), oral adimolol lowered blood pressure considerably in parallel with heart rate. In the same model, propranolol alone reduced heart rate but did not lower blood pressure, while labetalol and the combination of propranolol plus low‑dose prazosin mimicked adimolol’s effect [1].

hypertension model spontaneously hypertensive rat alpha‑adrenolytic contribution

Optimal Scientific and Industrial Application Scenarios for Adimolol Hydrochloride Hydrate (CAS 83487-83-6)


Prolonged Beta‑Adrenoceptor Occupancy Models in Large Animals for Once‑Weekly Dosing Proof‑of‑Concept

Adimolol’s 7‑day duration of functional beta‑blockade following a single oral dose [1] makes it the reference compound for designing pre‑clinical protocols that evaluate sustained adrenergic suppression in conscious large‑animal models (e.g. canine or porcine telemetry studies), where once‑daily or twice‑daily dosing of conventional beta‑blockers is logistically limiting.

Mechanistic Dissection of Non‑Competitive Beta‑Adrenoceptor Antagonism and Receptor Regulation

The unique ability of adimolol to reduce beta‑adrenoceptor number (Bmax) in addition to competing for ligand binding [2] positions it as the agent of choice for research on receptor down‑regulation, tachyphylaxis, and biased antagonism – areas where purely competitive antagonists such as propranolol provide no signal.

In‑Vivo Isolation of Beta‑Adrenoceptor Function Without Confounding Alpha‑Blockade

Because adimolol lacks functional alpha‑adrenoceptor blockade in human pressor tests despite measurable alpha‑binding affinity in vitro [3][4], it is the only dual‑affinity molecule that permits clean functional studies of cardiac and vascular beta‑adrenoceptors in integrative cardiovascular experiments without the vasodilatory interference characteristic of labetalol.

Comparative Pharmacology of Dual α/β‑Blockers – A Tool for Pharmacophore Mapping and Molecular Dynamics

Adimolol belongs to a specific conformational family among seven dual α/β‑blockers identified by molecular dynamics simulations [5]. Its distinct pharmacophore geometry makes it a critical reference structure for computational chemistry efforts aimed at understanding the structural determinants of alpha‑ vs. beta‑adrenoceptor selectivity in dual‑acting ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adimolol hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.